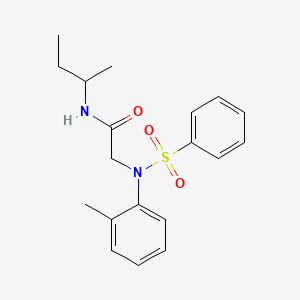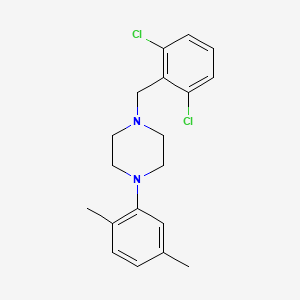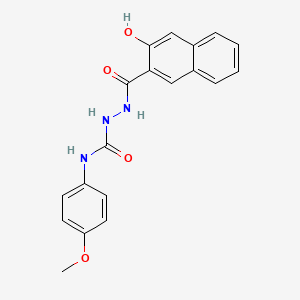
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This molecule belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of physiological effects.
Mécanisme D'action
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and smooth muscle relaxation. By increasing the production of cyclic guanosine monophosphate (cGMP), N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 promotes vasodilation and reduces inflammation and fibrosis.
Biochemical and physiological effects:
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation and fibrosis, and improve endothelial function. Additionally, it has been shown to have anti-platelet effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its well-characterized mechanism of action. Additionally, it has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the role of sGC in various physiological processes. However, one limitation of using N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension. Additionally, further studies are needed to fully elucidate the mechanism of action of N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 and to identify any potential off-target effects. Finally, there is a need for further research on the potential applications of sGC stimulators in the treatment of other cardiovascular diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves several steps, including the reaction of sec-butylamine with 2-methylphenyl isocyanate to produce N~1~-(sec-butyl)-N~2~-(2-methylphenyl)guanidine. This intermediate is then reacted with phenylsulfonyl chloride to produce N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)guanidine. Finally, this compound is treated with glycine to produce the desired product, N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
Applications De Recherche Scientifique
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential applications in the field of scientific research. It has been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. Additionally, it has been shown to have potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16(3)20-19(22)14-21(18-13-9-8-10-15(18)2)25(23,24)17-11-6-5-7-12-17/h5-13,16H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFNSATPWSPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)

![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)
![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)